3,7-Dimethyloctanal

Vue d'ensemble

Description

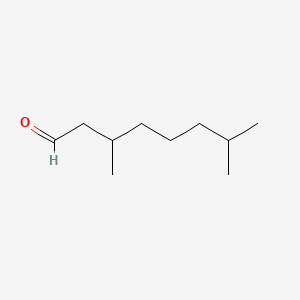

3,7-Dimethyloctanal: is an organic compound with the molecular formula C10H20O . It is a medium-chain aldehyde that is often used in the synthesis of various chemical products. This compound is known for its distinctive odor and is commonly used in the fragrance industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,7-Dimethyloctanal can be synthesized through several methods. One common method involves the oxidation of 3,7-dimethyloctanol using oxidizing agents such as chromium trioxide or potassium permanganate . The reaction typically takes place under controlled conditions to ensure the selective formation of the aldehyde group.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3,7-dimethyloctanoic acid . This process involves the use of catalysts such as palladium or platinum on carbon supports, and the reaction is carried out under high pressure and temperature to achieve high yields.

Analyse Des Réactions Chimiques

Types of Reactions: 3,7-Dimethyloctanal undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form using strong oxidizing agents like .

Reduction: It can be reduced to using reducing agents such as or .

Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as or , often in the presence of catalysts or under reflux conditions.

Major Products Formed:

Oxidation: 3,7-Dimethyloctanoic acid.

Reduction: 3,7-Dimethyloctanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Chiral Building Block

3,7-Dimethyloctanal serves as a chiral building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its stereochemistry allows for the creation of complex molecules with specific configurations, which is crucial in drug development.

Synthesis Methods

Various methods have been developed for synthesizing this compound. A notable approach involves the use of palladium on carbon (Pd/C) catalysts for hydrogenation reactions, which can be tailored to yield specific derivatives based on desired applications .

Fragrance Industry

Aromatic Properties

Due to its unique aroma profile, this compound is utilized in the fragrance industry. It can be found in perfumes and scented products where it contributes to the overall scent composition. Its pleasant odor makes it suitable for enhancing personal care products and household fragrances.

Antimicrobial Applications

Research has indicated that this compound may possess antimicrobial properties. Preliminary studies suggest it could inhibit the growth of certain microorganisms, making it a potential candidate for use as a preservative in cosmetic formulations. However, further research is necessary to fully understand its mechanism of action and efficacy.

Case Study 1: Use in Cosmetic Formulations

A study highlighted the incorporation of this compound into cosmetic products aimed at reducing microbial contamination. The compound was evaluated for its ability to enhance product safety while maintaining sensory qualities desirable in cosmetics .

Case Study 2: Synthesis and Application

In a research project focusing on synthetic methodologies, scientists explored the conversion of simple aldehydes into more complex structures using this compound as a starting material. This work demonstrated its versatility and importance in developing new chemical entities for pharmaceutical applications .

Mécanisme D'action

The mechanism of action of 3,7-Dimethyloctanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, leading to the formation of imines. This reactivity is crucial in many biochemical processes and synthetic applications. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in various chemical transformations.

Comparaison Avec Des Composés Similaires

3,7-Dimethyloctanol: The alcohol counterpart of 3,7-Dimethyloctanal, used in similar applications but with different reactivity.

3,7-Dimethyloctanoic acid: The oxidized form, used in the synthesis of esters and other derivatives.

7-Hydroxy-3,7-dimethyloctanal: A hydroxylated derivative with different chemical properties and applications.

Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity and applications compared to its alcohol and acid counterparts. Its pleasant odor also makes it particularly valuable in the fragrance industry.

Activité Biologique

3,7-Dimethyloctanal is an organic compound classified as an aldehyde, characterized by its unique structure comprising a ten-carbon backbone with two methyl groups at the 3rd and 7th positions. This structural configuration imparts distinct physical and chemical properties, which may influence its biological activity. Despite its potential applications in various industries, comprehensive research on the biological activity of this compound remains limited. This article aims to synthesize available data regarding its biological effects, including antimicrobial properties and olfactory characteristics.

Chemical Structure and Properties

This compound has the chemical formula and is notable for its branched structure. The following table compares it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | C10H20O | Unique branching at positions 3 and 7 |

| Octanal | C8H16O | Straight-chain aldehyde; lacks branching |

| 2-Methylheptanal | C8H16O | Similar chain length; branched at different position |

| 3-Octenal | C8H16O | Contains a double bond; different reactivity |

| Nonanal | C9H18O | Longer carbon chain; different physical properties |

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of various aldehydes, including this compound. In one investigation, synthesized monoterpene-containing azoles were tested against Candida strains, revealing that compounds derived from aldehydes exhibited significant antifungal activity. Although specific MIC (Minimum Inhibitory Concentration) values for this compound were not detailed in the literature, its structural similarity to other active aldehydes suggests potential efficacy against fungal pathogens .

Olfactory Activity

The olfactory properties of this compound have been studied in the context of human scent perception. A quantitative structure-activity relationship (QSAR) analysis indicated that the steric and electrostatic features of similar odorants correlate with their detection thresholds. This suggests that this compound may possess unique olfactory characteristics that could be further explored for applications in flavoring and fragrance industries .

Case Studies

- Antifungal Activity Assessment : In a study evaluating antifungal agents derived from aldehydes, compounds similar to this compound were found to exhibit lower MIC values compared to traditional antifungals like fluconazole. This indicates that further research into the biological activity of this compound could yield promising results in combating fungal infections .

- Synthesis and Catalytic Activity : Research has also focused on the synthesis of this compound through catalytic processes involving palladium (Pd) catalysts. These studies highlight the compound's versatility in organic synthesis and its potential role as an intermediate in producing bioactive compounds .

Propriétés

IUPAC Name |

3,7-dimethyloctanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSIFMPORANABL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044826 | |

| Record name | 3,7-Dimethyloctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless to pale yellow solution; Onion aroma with fruity undertones | |

| Record name | 3,7-Dimethyloctanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2150/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

197.00 to 198.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | 3,7-Dimethyloctanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

13 mg/L @ 20 °C (exp), Practially insoluble to insoluble in water, Soluble (in ethanol) | |

| Details | The Good Scents Company Information System | |

| Record name | 3,7-Dimethyloctanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | The Good Scents Company Information System | |

| Record name | 3,7-Dimethyloctanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2150/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.085-1.095 | |

| Record name | 3,7-Dimethyloctanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2150/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5988-91-0, 25795-46-4 | |

| Record name | Dihydrocitronellal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5988-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dimethyloctanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005988910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanal, 3,7-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025795464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanal, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7-Dimethyloctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyloctanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,7-DIMETHYLOCTANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F32WFZ5HGW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,7-Dimethyloctanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between the odor of (3S)-3,7-dimethyloctanal and ethyl (1R, 6S)-2,2,6-trimethylcyclohexane-1-carboxylate?

A1: While (3S)-3,7-dimethyloctanal is a chain-type odorant and ethyl (1R, 6S)-2,2,6-trimethylcyclohexane-1-carboxylate is a ring-type, their odors share similarities. Research suggests this is due to the existence of stable ring-like conformers of (3S)-3,7-dimethyloctanal that resemble the ring-type odorant in their three-dimensional structure. These conformers are hypothesized to bind to and stimulate the same odor receptors, resulting in similar odor profiles. []

Q2: Can 3,7-dimethyloctanal be synthesized from a naturally occurring compound?

A2: Yes, this compound can be synthesized from citronellal, a compound found in citronella oil. The synthesis involves a hydrogenation reaction using Raney-nickel as a catalyst. This reaction converts citronellal to a mixture of this compound and citronellol. []

Q3: How does supercritical carbon dioxide (scCO2) impact the selectivity of 3,7-dimethyl-2,6-octadienal hydrogenation using a palladium catalyst?

A3: Studies show that using scCO2 as a solvent for the hydrogenation of 3,7-dimethyl-2,6-octadienal (citral) with palladium catalysts, like Pd-MCM-48, leads to the complete and selective hydrogenation of both the conjugated and isolated C=C bonds. This results in the formation of the fully saturated aldehyde, this compound (dihydrocitronellal), under mild reaction conditions. Notably, this high selectivity is maintained across variations in hydrogen pressure, temperature, and the support material for the catalyst, highlighting the beneficial influence of scCO2. Furthermore, scCO2 simplifies product separation and minimizes environmental impact compared to traditional organic solvents. []

Q4: What is the role of ionic liquids in the catalytic hydrogenation of 3,7-dimethyl-2,6-octadienal (citral)?

A4: Ionic liquids have been investigated as reaction modifiers in the liquid-phase hydrogenation of citral using supported metal catalysts. Research demonstrates that using dicyanamide-based ionic liquids, like [BMIM][N(CN)2], can facilitate the selective hydrogenation of citral to citronellal with high yields exceeding 99%, effectively achieving a one-pot synthesis of citronellal via this route. Furthermore, these ionic liquids exhibit an inhibitory effect on the subsequent hydrogenation of citronellal to dihydrocitronellal, further enhancing the selectivity towards citronellal production. Conversely, utilizing [NTf2]−-based ionic liquids as modifiers in Ru/Al2O3-catalyzed citral hydrogenation leads to increased selectivity towards the unsaturated alcohols geraniol and nerol. []

Q5: How does the presence of ionic liquids affect the interaction of hydrogen with palladium catalysts during citral hydrogenation?

A5: Studies utilizing techniques like X-ray photoelectron spectroscopy (XPS), hydrogen pulse chemisorption, and differential hydrogen adsorption calorimetry reveal that the presence of ionic liquids influences the interaction of hydrogen with palladium catalysts during citral hydrogenation. Notably, treating Pd/SiO2 with ionic liquids leads to a higher oxidized palladium surface. For instance, using [BMIM][N(CN)2] results in the formation of Pd(II) species, suggesting complexation of palladium by the [N(CN)2]− anion. Furthermore, the hydrogen uptake capacity of Pd/SiO2 catalysts modified with ionic liquids decreases compared to untreated catalysts. This, coupled with the observation of lower hydrogen adsorption heats, points to a change in the electronic properties of palladium due to the presence of ionic liquids, ultimately impacting the catalyst's activity and selectivity. []

Q6: What is the mechanism behind the formation of 1,3,5-cycloheptatriene derivatives using this compound as a starting material?

A6: Research suggests that reacting 7-methoxy-3,7-dimethyloctanal with a specific γ-arsonium ylide ([3-(1-methylethoxy-carbonyl)-2-oxopropyl]triphenylarsonium bromide) in the presence of a base initiates a multi-step reaction sequence resulting in 1,3,5-cycloheptatriene derivatives. The proposed mechanism involves an initial aldol condensation between the aldehyde and the ylide, followed by a Michael addition of another ylide molecule to the aldol product. This is followed by intramolecular nucleophilic substitution, elimination of triphenylarsine, and finally, a base-catalyzed elimination of a second triphenylarsine molecule, ultimately yielding the 1,3,5-cycloheptatriene derivative. []

Q7: Can (R)(+)-3,7-dimethyloctanal be used to synthesize optically active polymers?

A7: Yes, the divinylacetal of (R)(+)-3,7-dimethyloctanal can be polymerized using radical or cationic initiators to produce optically active polymers. Interestingly, radical initiation primarily yields viscous liquid polymers, while cationic initiators result in solid polymers. Importantly, the optical rotatory dispersion analysis of the polymers synthesized using cationic initiators, particularly boron trifluoride etherate, reveals negative optical rotations. In contrast, the polymer obtained from radical initiation with azobisisobutyronitrile, along with its model compound, exhibits positive rotations. This difference in optical properties suggests varying stereoregularity in the polymers obtained through different polymerization methods. []

Q8: Can this compound be used in the total synthesis of complex molecules?

A8: Yes, (3R)-3,7-dimethyloctanal plays a crucial role in the enantioselective total synthesis of vitamin E. It participates in an aldol condensation reaction with a chiral chroman intermediate, which is synthesized through a novel palladium-catalyzed domino Wacker-Heck reaction. This aldol condensation is a key step in constructing the side chain of vitamin E. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.